(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
This compound is a derivative of benzophenone and thiazole . Benzophenone is a commonly used building block in organic chemistry, known for its stability and aromaticity . Thiazole is a heterocyclic compound containing sulfur and nitrogen, and it’s often found in various pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving corresponding benzoyl and imino derivatives . The exact process would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy .Scientific Research Applications
Chemical Synthesis and Characterization
Synthetic Pathways : Research on related thiazole derivatives has detailed synthetic routes that might be applicable to the compound . For example, the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives through reactions with ethyl 3-bromo-4-oxopentanoate showcases methodologies that could potentially be adapted for synthesizing "(Z)-ethyl 2-((4-bromobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate" (Abignente et al., 1987).
Photolysis and Photophysical Properties : Studies on the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provide insights into the photolytic pathways and photophysical properties that could be relevant to understanding the behavior of thiazole derivatives under light exposure (Ang & Prager, 1992).
Pharmacological Potential
Anticancer Activity : The synthesis and evaluation of benzothiazole acylhydrazones, a closely related class of compounds, have demonstrated potential anticancer activity. These studies reveal how modifications to the benzothiazole scaffold can influence antitumor properties, suggesting that similar modifications to thiazole derivatives might also yield pharmacologically active compounds (Osmaniye et al., 2018).
Antimicrobial Activity : Investigations into thiazole derivatives have also uncovered antimicrobial properties. For instance, the study on the synthesis and antimicrobial evaluation of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives highlights the potential for thiazole compounds to serve as templates for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s known that the presence of an electron withdrawing group [–n(ch 3) 2] on the phenyl nucleus of similar compounds and the pi–pi interaction with the amino acid residues in the binding pocket in the receptor can enhance antifungal activity .
Biochemical Pathways
Similar compounds have been shown to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity .
Action Environment
The success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-5-7-11(16)8-6-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCCXQWNVOCBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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